molecular formula C22H22N2OS B2484109 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide CAS No. 898407-38-0

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide

Cat. No.: B2484109
CAS No.: 898407-38-0
M. Wt: 362.49
InChI Key: AZZKBNSELXUVMG-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362.49. The purity is usually 95%.
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Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, enzyme interactions, and findings from relevant studies.

  • Molecular Formula : C22H22N2OS
  • Molecular Weight : 362.49 g/mol
  • CAS Number : 898407-38-0
  • Purity : Typically around 95%.

Synthesis Methods

The synthesis of this compound generally involves multi-step organic reactions. Key steps include:

  • Formation of the Indoline Moiety : Starting from an indole derivative, the indoline structure is formed through hydrogenation.
  • Thiophene Introduction : The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
  • Amide Formation : The final step involves amide coupling to form the benzamide structure using reagents like EDCI or DCC.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of specific enzymes, notably carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in maintaining pH balance within tumor cells. By inhibiting CA IX, the compound disrupts pH homeostasis, which can lead to:

  • Reduced Tumor Growth : The alteration in pH can hinder tumor cell proliferation.
  • Increased Apoptosis : The stress on tumor cells may trigger programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. Here are notable findings:

  • Antitumor Activity :
    • A study demonstrated that related compounds exhibited significant antitumor effects against various cancer cell lines, including renal and breast cancers. The mechanism was attributed to their ability to induce apoptosis and inhibit cell growth through enzyme modulation .
  • Antimycobacterial Activity :
    • Research into similar structures revealed moderate antimycobacterial properties against Mycobacterium tuberculosis, indicating potential for broader therapeutic applications beyond oncology .

Comparative Analysis Table

Compound NameMolecular FormulaKey Biological Activity
This compoundC22H22N2OSInhibition of carbonic anhydrase IX
Related Indoline DerivativeC21H21N3OSAntitumor activity against renal cancer
Thiophene-based CompoundC21H22N4O5Antimycobacterial activity

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-16-6-4-8-18(14-16)22(25)23-15-20(21-10-5-13-26-21)24-12-11-17-7-2-3-9-19(17)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZKBNSELXUVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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